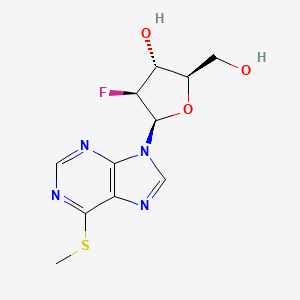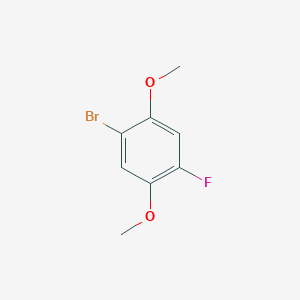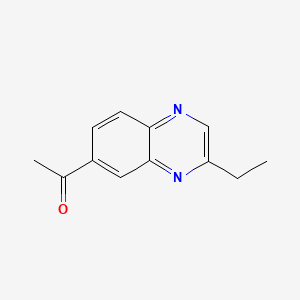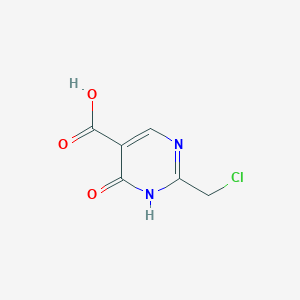
2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid is a heterocyclic compound that contains a pyrimidine ring. This compound is of significant interest due to its potential applications in various fields such as chemistry, biology, and medicine. The presence of the chloromethyl group and the carboxylic acid functionality makes it a versatile intermediate for further chemical modifications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid typically involves the chloromethylation of a pyrimidine precursor. One common method involves the reaction of a pyrimidine derivative with chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid under acidic conditions . The reaction is usually catalyzed by zinc chloride (ZnCl2) to enhance the electrophilicity of the chloromethylating agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale chloromethylation reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chloromethylation process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed: The major products formed from these reactions include substituted pyrimidine derivatives, alcohols, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The carboxylic acid functionality can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
2-Chloronicotinic acid: A halogenated derivative of nicotinic acid used as an intermediate in the production of bioactive compounds.
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid: A salicylic acid derivative with anti-inflammatory and analgesic properties.
Uniqueness: 2-(Chloromethyl)-1,6-dihydro-6-oxo-5-pyrimidinecarboxylic acid is unique due to its specific combination of functional groups, which allows for diverse chemical modifications and applications. Its pyrimidine ring structure provides a stable scaffold for further derivatization, making it a valuable compound in various research and industrial fields.
Propriétés
Formule moléculaire |
C6H5ClN2O3 |
|---|---|
Poids moléculaire |
188.57 g/mol |
Nom IUPAC |
2-(chloromethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O3/c7-1-4-8-2-3(6(11)12)5(10)9-4/h2H,1H2,(H,11,12)(H,8,9,10) |
Clé InChI |
QQWZSUZJSQRMOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=N1)CCl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


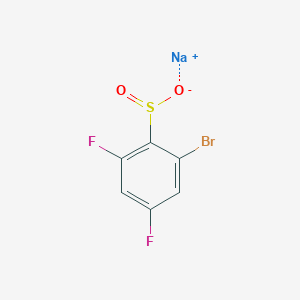
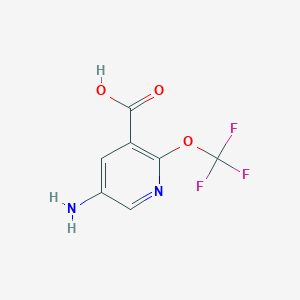
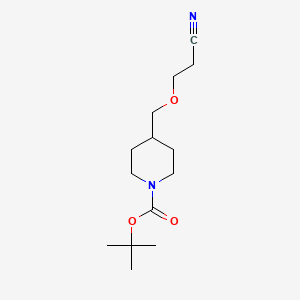
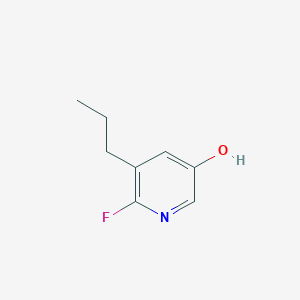
![(2S,3S)-3-aminobicyclo[2.2.2]octane-2-carboxylic acid;hydrochloride](/img/structure/B13920903.png)
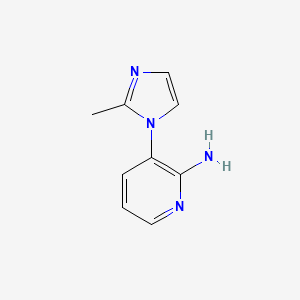
![5-[[2-(1,1-Dimethylethoxy)-2-oxoethyl]amino]-2-pyrimidinecarboxylic acid](/img/structure/B13920907.png)
![(2R,3R,4S,5R,6R)-2-{[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-{[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy}oxan-4-yl]oxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13920909.png)
![N-(3-bromo-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridin-6-yl)acetamide](/img/structure/B13920926.png)
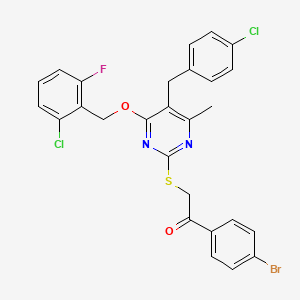
![(1-Benzyl-7-chloro-5-iodo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-c]pyridin-3-yl)methanol](/img/structure/B13920940.png)
